butyl 4-(5-methoxy-4-oxo-1,4-dihydropyridine-2-amido)benzoate
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Overview
Description
Butyl 4-(5-methoxy-4-oxo-1,4-dihydropyridine-2-amido)benzoate: is a chemical compound that belongs to the class of pyridine derivatives It is characterized by its molecular structure, which includes a pyridine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-(5-methoxy-4-oxo-1,4-dihydropyridine-2-amido)benzoate typically involves multiple steps, starting with the preparation of the pyridine core. One common synthetic route includes the following steps:
Formation of the Pyridine Core: : The pyridine ring can be synthesized through a condensation reaction between an appropriate diketone and an amine.
Introduction of the Methoxy Group: : The methoxy group can be introduced through a nucleophilic substitution reaction.
Amidation: : The amide group can be introduced by reacting the intermediate with an appropriate amine derivative.
Esterification: : The final step involves esterification to introduce the butyl ester group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can help streamline the process and reduce by-products.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-(5-methoxy-4-oxo-1,4-dihydropyridine-2-amido)benzoate can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce additional functional groups or to modify existing ones.
Reduction: : Reduction reactions can be used to convert specific functional groups to their reduced forms.
Substitution: : Substitution reactions can be employed to replace one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophilic substitution reactions typically use strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Butyl 4-(5-methoxy-4-oxo-1,4-dihydropyridine-2-amido)benzoate has several scientific research applications:
Chemistry: : It can be used as a building block in the synthesis of more complex molecules.
Biology: : The compound may have biological activity and can be studied for its effects on various biological systems.
Medicine: : It has potential therapeutic applications and can be investigated for its pharmacological properties.
Industry: : It can be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism by which butyl 4-(5-methoxy-4-oxo-1,4-dihydropyridine-2-amido)benzoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to a cascade of biological responses. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Butyl 4-(5-methoxy-4-oxo-1,4-dihydropyridine-2-amido)benzoate can be compared with other similar compounds, such as:
Pyridine derivatives: : Other pyridine derivatives with different substituents.
Amide derivatives: : Compounds with similar amide functional groups.
Ester derivatives: : Compounds with similar ester functional groups.
These compounds may have similar or distinct properties and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
butyl 4-[(5-methoxy-4-oxo-1H-pyridine-2-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-3-4-9-25-18(23)12-5-7-13(8-6-12)20-17(22)14-10-15(21)16(24-2)11-19-14/h5-8,10-11H,3-4,9H2,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVQPXUZYFIZKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CN2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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